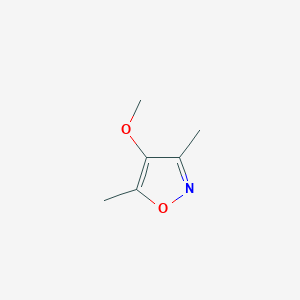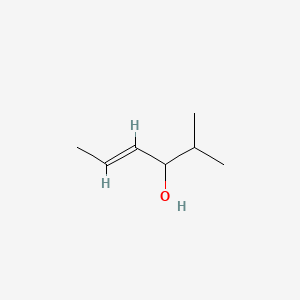
1-(6-Methylpyridin-2-yl)piperazinehydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(6-Methylpyridin-2-yl)piperazinehydrochloride is a chemical compound with the molecular formula C10H16ClN3. It is a derivative of piperazine, a heterocyclic organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions. The compound is known for its applications in various scientific fields, including chemistry, biology, and medicine.
Méthodes De Préparation
The synthesis of 1-(6-Methylpyridin-2-yl)piperazinehydrochloride typically involves the reaction of 1-(6-Methylpyridin-2-yl)piperazine with hydrochloric acid. The preparation can be carried out using different synthetic routes, including:
Cyclization of 1,2-diamine derivatives with sulfonium salts: This method involves the ring formation reaction between N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of a base such as DBU.
Reaction with 2-bromoethyldiphenylsulfonium triflate: Protected 1,2-diamines react with 2-bromoethyldiphenylsulfonium triflate under basic conditions to form the piperazine derivative.
Analyse Des Réactions Chimiques
Applications De Recherche Scientifique
1-(6-Methylpyridin-2-yl)piperazinehydrochloride has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of 1-(6-Methylpyridin-2-yl)piperazinehydrochloride involves its interaction with specific molecular targets and pathways. The compound’s piperazine moiety is known to interact with various receptors and enzymes, influencing their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
1-(6-Methylpyridin-2-yl)piperazinehydrochloride can be compared with other similar compounds, such as:
2-Methyl-6-(piperazin-2-yl)pyridine: This compound has a similar structure but differs in its functional groups and reactivity.
6-(Piperazin-2-yl)-2-picoline: Another similar compound with slight variations in its chemical structure and properties.
The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties.
Propriétés
Formule moléculaire |
C10H16ClN3 |
|---|---|
Poids moléculaire |
213.71 g/mol |
Nom IUPAC |
1-(6-methylpyridin-2-yl)piperazine;hydrochloride |
InChI |
InChI=1S/C10H15N3.ClH/c1-9-3-2-4-10(12-9)13-7-5-11-6-8-13;/h2-4,11H,5-8H2,1H3;1H |
Clé InChI |
JHGQQLZNYVHMJR-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC(=CC=C1)N2CCNCC2.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


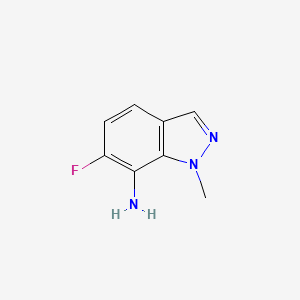
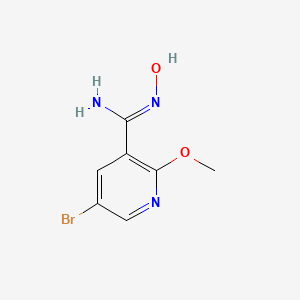
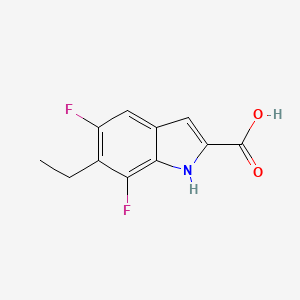

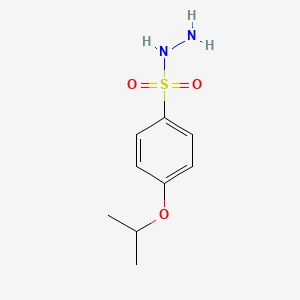
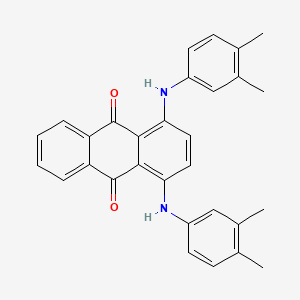
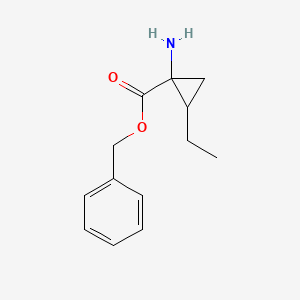
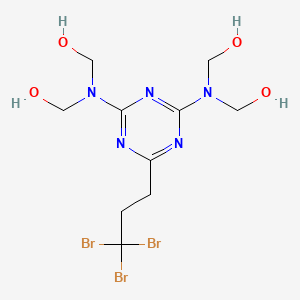
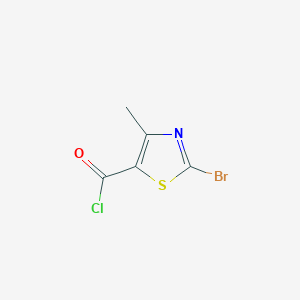
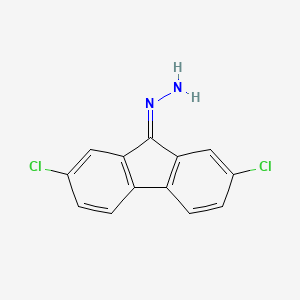
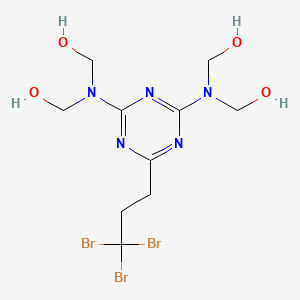
![3,4,7,8-Tetrahydropyrimido[5,4-d]pyrimidine](/img/structure/B13123383.png)
